4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide
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Overview
Description
4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound that features multiple functional groups, including acetamido, imidazole, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivatives, which are then coupled with benzene-1,3-dicarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules and benzene-1,3-dicarboxamide derivatives. Examples are:
- 1,3-bis(4-imidazolyl)benzene
- 4-acetamido-1,3-bis(4-imidazolyl)benzene
- 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)benzene .
Uniqueness
The uniqueness of 4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21696-27-5 |
---|---|
Molecular Formula |
C28H27N7O3 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H27N7O3/c1-17(36)33-24-11-6-20(27(37)34-21-7-2-18(3-8-21)25-29-12-13-30-25)16-23(24)28(38)35-22-9-4-19(5-10-22)26-31-14-15-32-26/h2-11,16H,12-15H2,1H3,(H,29,30)(H,31,32)(H,33,36)(H,34,37)(H,35,38) |
InChI Key |
KRXDLTPEZLUBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
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